molecular formula BaO8S2 B084245 Barium persulfate CAS No. 14392-58-6

Barium persulfate

Cat. No.: B084245
CAS No.: 14392-58-6
M. Wt: 329.5 g/mol
InChI Key: ZCHPOKZMTJTNHI-UHFFFAOYSA-L
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Description

Barium persulfate (BaS₂O₈) is a barium salt of persulfuric acid. For instance, ammonium persulfate and sodium persulfate are widely used in polymer synthesis, etching, and environmental remediation due to their ability to generate sulfate radicals (SO₄⁻·) under thermal or chemical activation . This compound likely shares these oxidative properties but may differ in solubility, stability, and applications compared to other persulfates or barium compounds.

Q & A

Q. Basic: How to synthesize barium persulfate with high purity for laboratory use?

Methodological Answer :

  • Reagent preparation : Use stoichiometric amounts of barium chloride (BaCl₂) and sodium persulfate (Na₂S₂O₈) in deionized water. Ensure reagents are ACS-grade to minimize impurities.
  • Reaction conditions : Conduct the reaction at 25–30°C under continuous stirring (300–500 rpm) for 2–4 hours to maximize yield .
  • Purification : Filter the precipitate via vacuum filtration, wash with cold ethanol to remove residual ions, and dry under vacuum (40–60°C, 12 hours).
  • Characterization : Validate purity using X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for metal impurities, and iodometric titration to quantify persulfate content .

Q. Basic: What are the standard analytical methods for characterizing this compound in aqueous solutions?

Methodological Answer :

  • Persulfate quantification :
    • Iodometric titration : Reduce S₂O₈²⁻ to I₂ using KI under acidic conditions; titrate with Na₂S₂O₃ (starch indicator) .
    • UV-Vis spectroscopy : Measure absorbance at 352 nm (ε = 560 M⁻¹cm⁻¹) for direct quantification .
  • Barium ion analysis : Use ICP-MS or ion chromatography with conductivity detection (detection limit: 0.1 ppb) .
  • Stability testing : Monitor persulfate decomposition kinetics via pH-adjusted solutions (pH 3–11) under controlled temperature (20–50°C) .

Q. Advanced: How to design experiments to optimize persulfate activation efficiency in this compound-based advanced oxidation processes (AOPs)?

Methodological Answer :

  • Factorial design : Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., persulfate dosage: 0.1–2.0 mM, pH: 3–9, activation method: thermal/UV/transition metals). Use a central composite design (CCD) with ≥15 experimental runs .

  • Activation strategies :

    • Thermal activation : Maintain 50–70°C to accelerate S₂O₈²⁻ → SO₄⁻• generation.
    • Metal activation : Test Fe²⁺/Cu²⁺ catalysts (0.05–0.5 mM) to enhance radical yield; monitor sulfate radical (SO₄⁻•) via electron paramagnetic resonance (EPR) .
  • Performance metrics : Calculate COD/NH₃-N removal efficiency using:

    Efficiency (%)=XiXfXi×100\text{Efficiency (\%)} = \frac{X_i - X_f}{X_i} \times 100

    where XiX_i and XfX_f are initial/final concentrations .

Q. Advanced: What methodologies are used to resolve contradictions in reported degradation pathways of organic pollutants using this compound?

Methodological Answer :

  • Isotopic tracing : Use ¹³C-labeled pollutants (e.g., benzene) to track intermediates via GC-MS. Compare with unlabeled controls to distinguish abiotic vs. biotic pathways .
  • Radical quenching : Add scavengers (e.g., methanol for SO₄⁻•, tert-butanol for •OH) to identify dominant radicals in degradation. Validate via kinetic modeling (e.g., pseudo-first-order rate constants) .
  • Meta-analysis : Compile degradation half-lives (t1/2t_{1/2}) from literature under standardized conditions (pH 7, 25°C). Use ANOVA to assess variability due to activation methods or matrix effects (e.g., Cl⁻, NOM) .

Q. Advanced: How to integrate this compound oxidation with microbial remediation for enhanced pollutant removal?

Methodological Answer :

  • Sequential treatment :
    • Chemical phase : Apply this compound (0.5–1.5 mM) at pH 6–8 to degrade recalcitrant compounds.
    • Biological phase : Introduce sulfate-reducing bacteria (e.g., Desulfovibrio) to metabolize residual sulfate and organic byproducts. Monitor functional genes (e.g., dsrA) via qPCR .
  • Synergy analysis : Measure ATP levels and electron transport system activity to assess microbial viability post-persulfate treatment. Optimize persulfate dosage to avoid biocidal effects (>2 mM may inhibit bacteria) .

Q. Basic: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer :

  • Safety protocols :
    • Use PPE (gloves, goggles) to prevent skin/eye contact.
    • Store in airtight containers away from reducing agents (risk of explosive decomposition).
  • Waste management : Neutralize spent solutions with NaHCO₃ before disposal. Test filtrate for residual Ba²⁺ (EPA limit: 2 ppm) .

Q. Advanced: How to model reaction kinetics of this compound in heterogeneous systems?

Methodological Answer :

  • Rate law determination : Conduct batch experiments with varying persulfate/pollutant ratios. Fit data to Langmuir-Hinshelwood or Eley-Rideal models using nonlinear regression.
  • Activation energy : Calculate via Arrhenius equation (k=AeEa/RTk = A \cdot e^{-E_a/RT}) using rate constants (kk) at 20°C, 30°C, and 40°C .
  • Software tools : Utilize MATLAB or Python’s SciPy library for parameter optimization. Cross-validate with experimental data (R² > 0.95 acceptable) .

Q. Table 1: Key Optimization Parameters for this compound AOPs

FactorRangeOptimal Value (Case Study)Reference
Persulfate dosage0.1–2.0 mM1.2 mM
pH3–96.5
Temperature20–70°C50°C
Activation methodThermal/UV/Fe²⁺Fe²⁺ (0.2 mM)

Comparison with Similar Compounds

Comparison with Other Persulfates

Persulfate salts vary significantly in reactivity, solubility, and industrial applications. Key examples include:

Property Ammonium Persulfate [(NH₄)₂S₂O₈] Sodium Persulfate [Na₂S₂O₈] Potassium Persulfate [K₂S₂O₈]
Solubility in Water 80 g/100 mL (25°C) 55 g/100 mL (20°C) 5 g/100 mL (20°C)
Oxidizing Strength High (E° = 2.1 V) High (E° = 2.0 V) Moderate
Common Applications Polymer initiator, PCB etching, hair bleach Water treatment, soil remediation Laboratory oxidizer
Toxicity LD₅₀ (rat, oral): 689 mg/kg Limited data Limited data

Key Differences :

  • Solubility: Ammonium persulfate is highly water-soluble, making it ideal for aqueous reactions, while potassium persulfate’s low solubility limits its use to non-aqueous systems .
  • Activation : Sodium persulfate is often activated by heat or transition metals (e.g., Fe²⁺) for environmental applications, whereas ammonium persulfate requires lower activation energy .

Comparison with Other Barium Compounds

Barium compounds exhibit diverse chemical behaviors depending on their anions:

Compound Barium Sulfate [BaSO₄] Barium Chloride [BaCl₂] Barium Thiosulfate [BaS₂O₃]
Solubility in Water Insoluble (0.000244 g/100 mL) 35.8 g/100 mL (20°C) Soluble (exact data unavailable)
Toxicity Low (used in medical imaging) High (causes hypokalemia, arrhythmias) Presumed moderate
Applications X-ray contrast agent, radiation shielding Laboratory reagent, fireworks Limited industrial use

Key Contrasts :

  • Toxicity: Water-soluble barium salts (e.g., BaCl₂) are highly toxic, causing severe hypokalemia and cardiac arrest, whereas insoluble BaSO₄ is non-toxic and medically inert .
  • Chemical Stability : BaSO₄ is chemically inert under most conditions, while BaS₂O₃ may decompose under acidic or oxidizing environments .

Research Findings and Practical Considerations

  • Persulfate Activation : Ammonium persulfate’s radical generation efficiency exceeds that of sodium persulfate in polymer synthesis, achieving 98% inhibition of barium sulfate scaling in industrial systems .
  • Regulatory Status: Barium sulfate is classified as non-hazardous under GHS, while ammonium persulfate requires strict storage away from moisture and reducing agents .

Properties

CAS No.

14392-58-6

Molecular Formula

BaO8S2

Molecular Weight

329.5 g/mol

IUPAC Name

barium(2+);sulfonatooxy sulfate

InChI

InChI=1S/Ba.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2

InChI Key

ZCHPOKZMTJTNHI-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Ba+2]

Canonical SMILES

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Ba+2]

Origin of Product

United States

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